molecular formula C7H15NO B13330482 Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol

Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol

Cat. No.: B13330482
M. Wt: 129.20 g/mol
InChI Key: QAGSWXPHVBZSKN-RNFRBKRXSA-N
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Description

Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R,4R)-4-methylpiperidin-2-yl]methanol

InChI

InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

QAGSWXPHVBZSKN-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCN[C@H](C1)CO

Canonical SMILES

CC1CCNC(C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

    Oxidation: 4-methylpiperidin-2-one.

    Reduction: 4-methylpiperidine.

    Substitution: 4-methylpiperidin-2-yl chloride.

Scientific Research Applications

Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol can be compared with other similar compounds such as:

    4-methylpiperidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-methylpiperidin-2-one: The ketone form, which is more prone to reduction reactions.

    2-methylpiperidin-4-yl)methanol: A positional isomer with different chemical properties and reactivity.

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